molecular formula C16H11BrN2OS B2871641 N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide CAS No. 307327-10-2

N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide

Cat. No.: B2871641
CAS No.: 307327-10-2
M. Wt: 359.24
InChI Key: LJLGPBXYJINZTA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide” is a chemical compound that contains a benzothiazole ring . Benzothiazole derivatives have attracted great interest due to their pharmaceutical and biological importance .


Synthesis Analysis

While specific synthesis information for “this compound” is not available, similar compounds have been synthesized in satisfactory yield and pharmacologically evaluated . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Benzothiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Scientific Research Applications

Antimicrobial Activity

One study investigated the synthesis of bis-heterocycles, including derivatives of cinnamamide, and their antimicrobial properties. The research found certain cinnamamide derivatives displayed strong antibacterial and antifungal activities, highlighting their potential in antimicrobial drug development (Padmavathi et al., 2011).

Synthetic Methodologies

Research into the development of efficient synthetic methods for cinnamamide compounds has been extensive. For instance, a study focused on the palladium-catalyzed, ligand-controlled chemoselective oxidative coupling reactions of benzene derivatives with acrylamides under an oxygen atmosphere, offering a new pathway to synthesize cinnamamide derivatives with potential applications in medicinal chemistry (Harada, Yano, & Obora, 2013).

Antioxidant and Antimicrobial Agents

Cinnamyl compounds, derived from methoxylated phenylpropenes, were synthesized and evaluated for their antimicrobial and antioxidant activities. This study underscores the versatility of cinnamamide derivatives in creating potent antimicrobial and antioxidant agents, with some showing significant broad-spectrum activity against microorganisms (Sharma et al., 2013).

Catalytic Activities

A study on mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes found these compounds to be effective catalysts for Heck coupling reactions. This research demonstrates the role of cinnamamide derivatives in catalysis, potentially benefiting organic synthesis and pharmaceutical manufacturing (Yen et al., 2006).

Fungicidal Activity

Innovative compounds combining isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives were synthesized and showed significant fungicidal activities. Such studies reveal the agricultural applications of cinnamamide derivatives, indicating their potential as fungicidal agents (Chen et al., 2019).

Future Directions

Benzothiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on the synthesis and evaluation of “N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide” and its derivatives for potential pharmaceutical applications.

Properties

IUPAC Name

(E)-N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS/c17-12-7-8-13-14(10-12)21-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLGPBXYJINZTA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.